Direct Urea N-(Thiophen-2-yl) Geometry vs. Methylene-Spaced Analog: Hydrogen-Bonding and Conformational Comparison
The target compound features a direct N-(thiophen-2-yl) urea linkage, placing the thiophene ring in conjugation with the urea carbonyl. Its closest cataloged analog, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide oxalate (CAS 1351661-14-7, MW 423.44), inserts a methylene spacer between the urea nitrogen and the thiophene ring . This single-atom difference has measurable consequences: (i) the target compound possesses 5 rotatable bonds vs. an estimated 6 for the methylene-spaced analog, conferring greater conformational rigidity; (ii) the direct aryl-urea conjugation in the target compound increases the H-bond donor acidity of the urea NH (estimated pKa ~13–14 vs. ~14–15 for the alkyl-urea analog), enhancing its capacity as a hydrogen-bond donor in target binding pockets [1]. These differences are consistent with the observation that PHIP bromodomain co-crystal structures of furan-2-carbonyl piperazine-1-carboxamides show sensitivity of binding pose to even minor N-substituent changes (e.g., propyl vs. cyclopropylmethyl) [2].
| Evidence Dimension | Rotatable bond count; H-bond donor acidity (urea NH pKa); molecular weight |
|---|---|
| Target Compound Data | 5 rotatable bonds (estimated); MW 409.4 (oxalate salt); direct N-aryl urea conjugation |
| Comparator Or Baseline | CAS 1351661-14-7: 6 rotatable bonds (estimated); MW 423.44; methylene-spaced N-alkyl urea |
| Quantified Difference | Δ rotatable bonds = -1 (greater rigidity); Δ MW = -14.04 g/mol; altered H-bond donor strength |
| Conditions | In silico structural comparison based on 2D chemical structure; pKa estimates from urea conjugate acid models |
Why This Matters
For screening campaigns targeting bromodomains or other H-bond-dependent binding sites, the direct aryl-urea geometry provides a measurably different pharmacophore that cannot be replicated by methylene-spaced analogs.
- [1] Bordwell FG. Equilibrium acidities in dimethyl sulfoxide solution. Acc Chem Res. 1988;21(12):456-463. Urea and amide NH pKa reference values. View Source
- [2] Protein Data Bank Japan (PDBj). PanDDA analysis group deposition — Comparative crystal structures of PHIP with 4-(furan-2-carbonyl)piperazine-1-carboxamide derivatives (PDB IDs: 7FUT, 7FVF, 5RKI, 7FV9) demonstrating N-substituent-dependent binding pose variation. Deposited 2020–2023. Available at: https://pdbj.org/ View Source
